

Neuroprotective Effects of 1,3-Dicaffeoylquinic Acid on Neuronal Cells: A Technical Guide

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Compound of Interest

Compound Name: 1,3-Dicaffeoylquinic acid

Cat. No.: B1664542

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Abstract

1,3-Dicaffeoylquinic acid (1,3-DCQA), a naturally occurring phenolic compound, has emerged as a promising candidate for neuroprotection due to its potent antioxidant, anti-inflammatory, and anti-apoptotic properties. This technical guide provides a comprehensive overview of the mechanisms of action, experimental validation, and key signaling pathways involved in the neuroprotective effects of 1,3-DCQA on neuronal cells. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for neurodegenerative diseases.

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function. A key pathological feature of these diseases is excessive oxidative stress, which leads to neuronal damage and apoptosis. **1,3-Dicaffeoylquinic acid** has demonstrated significant potential in mitigating these effects by activating endogenous antioxidant defense mechanisms and modulating signaling pathways crucial for neuronal survival.

Mechanisms of Neuroprotection

The neuroprotective effects of 1,3-DCQA are multifaceted and primarily revolve around its ability to counteract oxidative stress and inhibit apoptosis.

Antioxidant Activity via Nrf2/ARE Pathway Activation

1,3-Dicaffeoylquinic acid is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.^{[1][2]} Under conditions of oxidative stress, 1,3-DCQA promotes the translocation of Nrf2 into the nucleus, where it binds to the ARE, leading to the upregulation of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).^[2] This enhanced antioxidant defense system helps to neutralize reactive oxygen species (ROS) and protect neurons from oxidative damage.

Modulation of Apoptotic Pathways

1,3-DCQA has been shown to inhibit neuronal apoptosis by modulating the expression of key proteins in the apoptotic cascade. It can decrease the expression of the pro-apoptotic protein Bax and increase the expression of the anti-apoptotic protein Bcl-2, thereby increasing the Bcl-2/Bax ratio and promoting cell survival.^{[3][4]}

Activation of Pro-Survival Signaling Pathways

1,3-DCQA can activate pro-survival signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and the Extracellular signal-regulated kinase (ERK)/cAMP response element-binding protein (CREB)/Brain-derived neurotrophic factor (BDNF) pathways.^{[3][5]} Activation of these pathways promotes neuronal growth, differentiation, and survival.

Quantitative Data on Neuroprotective Effects

The following tables summarize the quantitative data from various in vitro studies investigating the neuroprotective effects of **1,3-Dicaffeoylquinic acid** and its isomers.

Table 1: In Vitro Antioxidant Activity of **1,3-Dicaffeoylquinic Acid**

Assay Type	Compound	IC50 Value	Reference
Lipid Peroxidation Inhibition	1,3-DCQA	1.96 mM	^[6]

Table 2: Neuroprotective Effects of Dicaffeoylquinic Acid Isomers Against Oxidative Stress in SH-SY5Y Cells

Neurotoxin	Parameter Measured	Compound	Concentration	Effect	Reference
Hydrogen Peroxide (H ₂ O ₂)	Cell Viability	3,5-diCQA	Not Specified	Attenuated neuronal death	[7]
Hydrogen Peroxide (H ₂ O ₂)	Caspase-3 Activity	3,5-diCQA	Not Specified	Attenuated activation	[7]
Hydrogen Peroxide (H ₂ O ₂)	Intracellular Glutathione (GSH)	3,5-diCQA	Not Specified	Restored depleted levels	[7]

Table 3: Neuroprotective Effects of **1,3-Dicaffeoylquinic Acid** in an In Vitro Ischemia/Reperfusion Model

Cell Type	Parameter Measured	Treatment Concentrations	Effect	Reference
Astrocytes	Cell Viability	10 µM, 20 µM, 50 µM, 100 µM	Significantly increased cell viability	[3][4]
Astrocytes	GSH Depletion	10 µM, 20 µM, 50 µM, 100 µM	Prevented GSH depletion	[3][4]
Astrocytes	Nrf2 Nuclear Translocation	Not Specified	Induced nuclear translocation	[3][4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the neuroprotective effects of **1,3-Dicaffeoylquinic acid**.

Cell Culture

- Cell Line: Human neuroblastoma SH-SY5Y cells.
- Culture Medium: 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

MTT Assay for Cell Viability

- Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1×10^4 cells/well and allow them to adhere overnight.
- Treatment: Pre-treat the cells with various concentrations of 1,3-DCQA for 1-2 hours.
- Induction of Neurotoxicity: Induce neurotoxicity by adding a neurotoxin (e.g., 100 µM H₂O₂ or 10 µM Amyloid-β peptide) and incubate for 24 hours.
- MTT Addition: Add 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.
- Solubilization: Remove the medium and dissolve the formazan crystals in 150 µL of dimethyl sulfoxide (DMSO).
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.^[8]

Measurement of Intracellular Reactive Oxygen Species (ROS)

- Cell Seeding: Seed SH-SY5Y cells in a 96-well black plate.
- Treatment: Pre-treat the cells with 1,3-DCQA for a specified duration.
- Induction of Oxidative Stress: Induce oxidative stress with a pro-oxidant agent.
- Staining: Add 2',7'-dichlorofluorescein diacetate (DCFH-DA) to the cells and incubate. DCFH-DA is oxidized to the highly fluorescent dichlorofluorescein (DCF) in the presence of ROS.

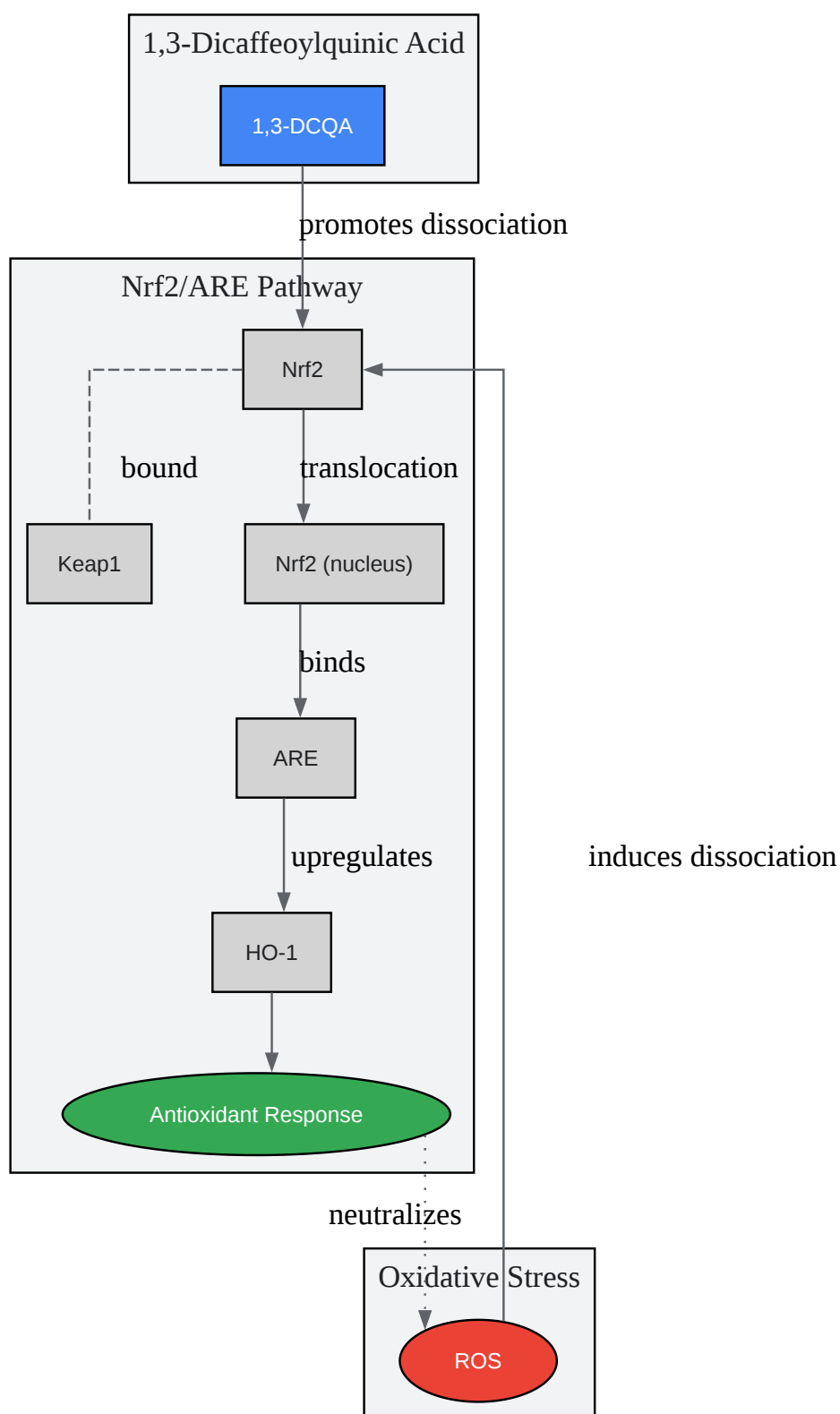
- **Fluorescence Measurement:** Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

Western Blot Analysis for Protein Expression

- **Cell Lysis:** After treatment with 1,3-DCQA and the neurotoxin, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA protein assay kit.
- **SDS-PAGE:** Separate equal amounts of protein on a 10-12% SDS-polyacrylamide gel.
- **Protein Transfer:** Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- **Blocking:** Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with primary antibodies against Nrf2, HO-1, Bax, Bcl-2, p-ERK, ERK, p-CREB, CREB, and β -actin overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- **Quantification:** Quantify the band intensities using densitometry software and normalize to the loading control (β -actin).

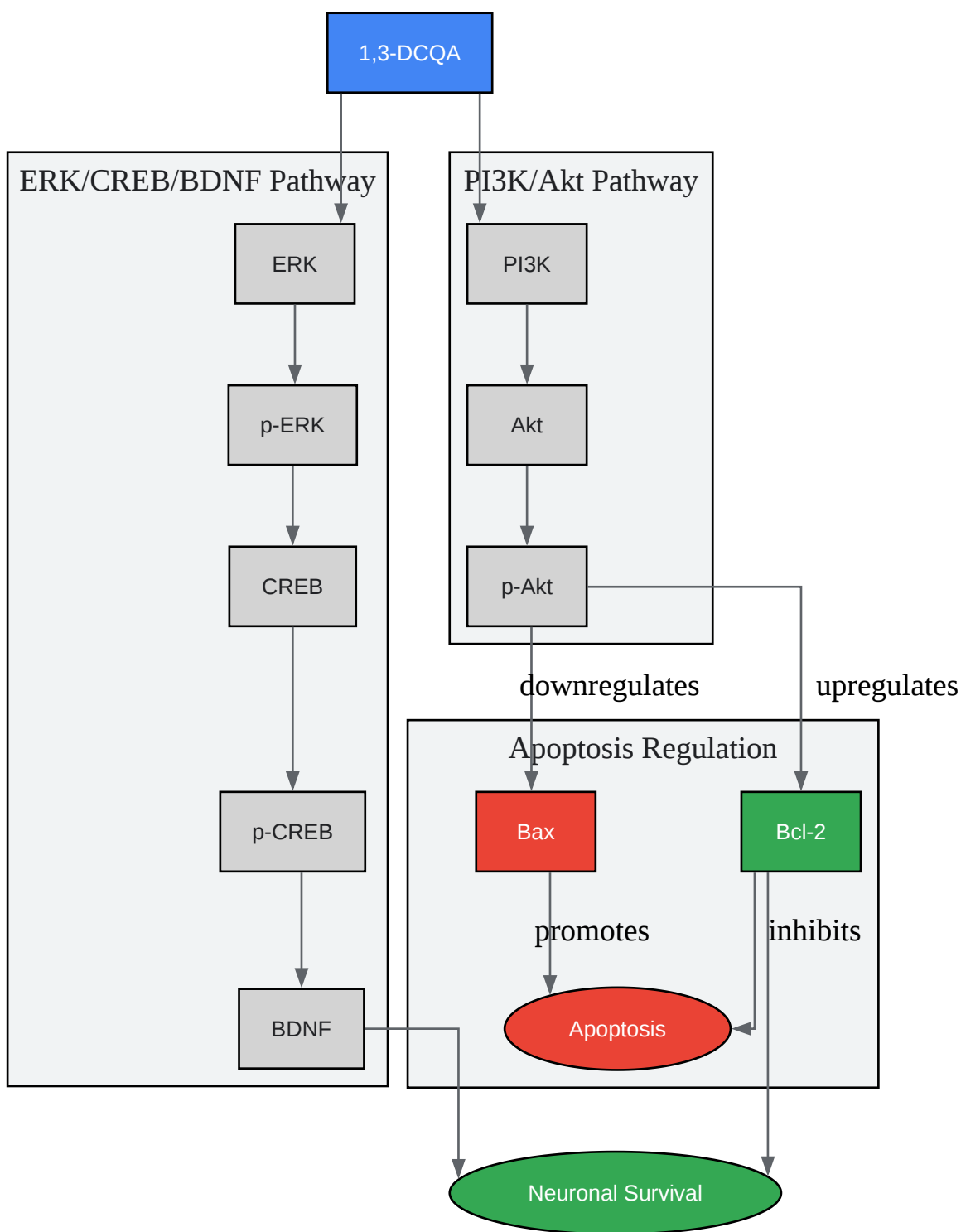
Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways modulated by **1,3-Dicaffeoylquinic acid** and a typical experimental workflow.



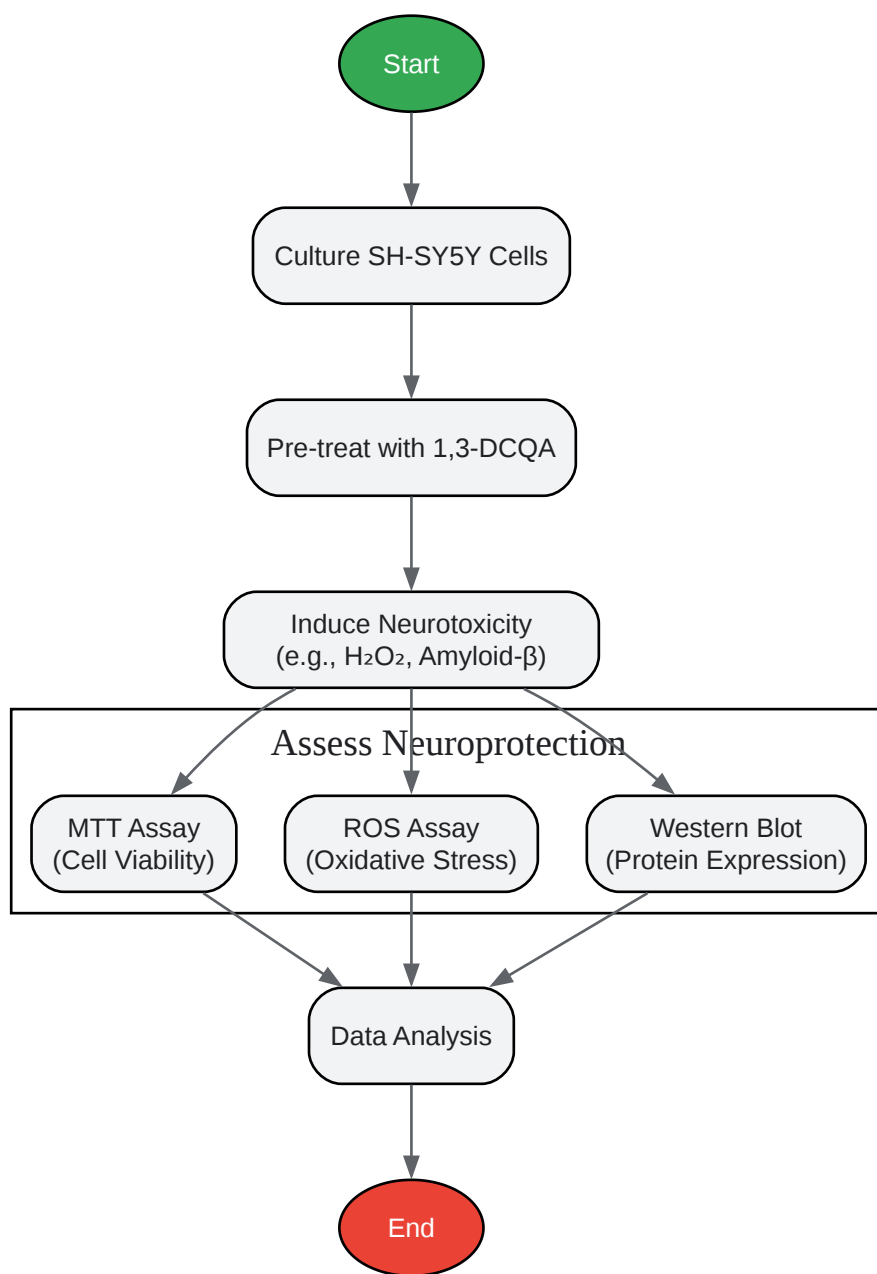
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Caption: Activation of the Nrf2/ARE signaling pathway by **1,3-Dicaffeoylquinic acid**.



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Caption: Pro-survival signaling pathways modulated by **1,3-Dicaffeoylquinic acid**.



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